4-(Aminomethyl)-1-benzylpiperidin-4-ol hydrochloride 4-(Aminomethyl)-1-benzylpiperidin-4-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17787457
InChI: InChI=1S/C13H20N2O.ClH/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12;/h1-5,16H,6-11,14H2;1H
SMILES:
Molecular Formula: C13H21ClN2O
Molecular Weight: 256.77 g/mol

4-(Aminomethyl)-1-benzylpiperidin-4-ol hydrochloride

CAS No.:

Cat. No.: VC17787457

Molecular Formula: C13H21ClN2O

Molecular Weight: 256.77 g/mol

* For research use only. Not for human or veterinary use.

4-(Aminomethyl)-1-benzylpiperidin-4-ol hydrochloride -

Specification

Molecular Formula C13H21ClN2O
Molecular Weight 256.77 g/mol
IUPAC Name 4-(aminomethyl)-1-benzylpiperidin-4-ol;hydrochloride
Standard InChI InChI=1S/C13H20N2O.ClH/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12;/h1-5,16H,6-11,14H2;1H
Standard InChI Key BHZDQAOWYPHXKX-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1(CN)O)CC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound’s molecular formula is C₁₃H₂₀N₂O·HCl, with a molecular weight of 220.31 g/mol for the base form and 293.23 g/mol for the dihydrochloride variant . Its structure comprises a piperidine ring substituted at the 4-position with both a hydroxyl (-OH) and an aminomethyl (-CH₂NH₂) group, while a benzyl group (-CH₂C₆H₅) is attached to the nitrogen atom . The hydrochloride salt forms via protonation of the amine group, enhancing crystallinity and solubility.

Table 1: Key Physicochemical Properties

PropertyData
Molecular FormulaC₁₃H₂₀N₂O·HCl
Molecular Weight220.31 g/mol (base)
AppearanceWhite crystalline powder
SolubilityWater-soluble
Hazard StatementsH302 (harmful if swallowed), H319 (causes eye irritation)

The SMILES notation for the dihydrochloride form is C1CN(CCC1(CN)O)CC2=CC=CC=C2.Cl.Cl, reflecting its benzylpiperidine backbone and chloride counterions . X-ray crystallography and NMR studies confirm the equatorial orientation of the hydroxyl and aminomethyl groups, which influence its stereochemical reactivity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 4-(aminomethyl)-1-benzylpiperidin-4-ol hydrochloride typically involves:

  • Ring Formation: Cyclization of 6-benzyl-1-oxa-6-azaspiro octane under acidic conditions to generate the piperidine scaffold .

  • Functionalization: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Key Reaction:

6-Benzyl-1-oxa-6-azaspiro[2][5]octaneHCl, H2O4-(Aminomethyl)-1-benzylpiperidin-4-ol hydrochloride[2]\text{6-Benzyl-1-oxa-6-azaspiro[2][5]octane} \xrightarrow{\text{HCl, H}_2\text{O}} \text{4-(Aminomethyl)-1-benzylpiperidin-4-ol hydrochloride} \quad[2]

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize yield (>85%) and purity (>95%). Purification steps include recrystallization from ethanol-water mixtures and chromatography. Recent advances in catalytic asymmetric synthesis have enabled enantioselective production, though racemic mixtures remain common due to cost constraints .

Pharmacological and Biomedical Applications

Antimalarial Research

The compound’s 4-(aminomethyl)piperidin-4-ol moiety has been leveraged in developing antiplasmodium agents. Analogs such as INE963 exhibit high cellular lipid efficiency (LipE > 6) and low hERG inhibition, reducing cardiac toxicity risks . In murine models, these derivatives achieved blood concentration profiles with CmaxC_{\text{max}} > 1 µM and AUC > 5 µM·h following oral administration .

Table 2: Pharmacokinetic Comparison of Piperidine Analogs

AnalogPlasmodium IC₅₀ (nM)LipEhERG IC₅₀ (µM)
35125.2>30
55106.1>30
56184.825

Data adapted from ACS Medicinal Chemistry Letters .

Neurological Applications

SupplierQuantityPrice (USD)
TRC50 mg$90
Matrix Scientific1 g$452
American Custom Chemicals5 mg$495.59

Prices reflect the dihydrochloride form’s premium due to enhanced stability .

Future Directions and Challenges

Synthetic Chemistry

Efforts to reduce chiral center complexity and improve atom economy are ongoing. Photocatalytic C–H functionalization shows promise for greener synthesis.

Drug Development

While the 4-(aminomethyl)piperidin-4-ol scaffold is pharmacologically promising, its high polarity (LogP=0.8\text{LogP} = -0.8) limits blood-brain barrier penetration . Prodrug strategies or nanoparticle delivery systems may address this challenge.

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